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Abstract

Chlozolinate, a dicarboximide fungicide, has been utilized in agriculture for the control of a
variety of fungal pathogens. Its molecular structure possesses a single chiral center, giving rise
to two stereoisomers. This in-depth technical guide provides a detailed overview of the
chemical structure, stereoisomerism, synthesis, and physicochemical properties of
chlozolinate. While the fungicidal activity of the racemic mixture is established, this guide also
addresses the critical aspect of the differential biological activity between its enantiomers, a key
consideration in modern agrochemical development. Experimental protocols for synthesis and
chiral separation are outlined to provide a practical resource for researchers.

Chemical Structure and Identification

Chlozolinate is chemically known as ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-
oxazolidine-5-carboxylate. Its structure features a 3,5-dichlorophenyl group attached to a
dioxo-oxazolidine ring, with a methyl and an ethyl carboxylate group at the C5 position.

Table 1: Chemical Identification of Chlozolinate
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Identifier Value

ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-

UPAC Name dioxo-1,3-oxazolidine-5-carboxylate[1]
CAS Number 84332-86-5[1]

Chemical Formula C13H11CI2NOs5[2]

Molecular Weight 332.14 g/mol [2]

CCOC(=0)C1(C)OC(=0)N(C1=0)c2cc(Cl)ce(Cl)
c2

SMILES Notation

InChl Key IGUYEXXAGBDLLX-UHFFFAOYSA-N[1]

Stereoisomerism

The presence of a quaternary stereocenter at the C5 position of the oxazolidine ring makes
chlozolinate a chiral molecule.[2] Consequently, it exists as a pair of enantiomers: the (R)- and
(S)-isomers. Commercial chlozolinate is typically produced and sold as a racemic mixture,
containing equal amounts of both enantiomers.[2]

The spatial arrangement of the substituents around the chiral center dictates the R/S
configuration and can significantly influence the biological activity of the molecule.
Understanding the properties and activity of each enantiomer is crucial for developing more
effective and potentially safer agrochemicals.
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Caption: Stereoisomers of Chlozolinate.

Physicochemical Properties
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The physicochemical properties of chlozolinate are important for its formulation, application,
and environmental fate. While detailed data for the individual enantiomers are not readily
available in public literature, the properties of the racemic mixture have been documented.

Table 2: Physicochemical Properties of Racemic Chlozolinate

Property Value Reference
Melting Point 112.6 °C [3]
Water Solubility 2 mg/L (at 25 °C) [4]
Log P (octanol-water partition

o 3.15 (at 22 °C) [4]
coefficient)
Vapor Pressure 1.3x 107> Pa (at 25 °C) [4]

It is important to note that enantiomers have identical physical properties in an achiral
environment (e.g., melting point, boiling point, solubility in achiral solvents). However, their
interaction with other chiral molecules, such as biological receptors, can differ significantly.

Synthesis and Experimental Protocols
Synthesis of Racemic Chlozolinate

The commercial synthesis of racemic chlozolinate generally involves a multi-step process. A
general outline of the synthesis is as follows:

o Formation of the Oxazolidine Ring: The synthesis typically begins with the reaction of 3,5-
dichlorobenzoyl chloride with a suitable amino alcohol to form the core oxazolidine ring
structure.[2]

» Esterification: The intermediate is then subjected to esterification with ethanol in the
presence of a catalyst to yield the final ethyl ester of chlozolinate.[2]

Experimental Protocol: Synthesis of Racemic Chlozolinate (General Procedure)

Note: This is a generalized protocol based on available literature. Specific reaction conditions
may vary.
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Step 1: Synthesis of 3-(3,5-dichlorophenyl)-5-methyl-5-(hydroxymethyl)oxazolidine-2,4-dione

e To a solution of 2-amino-2-methyl-1,3-propanediol in a suitable solvent (e.g.,
dichloromethane), add triethylamine.

e Cool the mixture in an ice bath and slowly add a solution of 3,5-dichlorobenzoyl chloride in
the same solvent.

 Stir the reaction mixture at room temperature for several hours.

o Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain the crude product.

 Purify the product by column chromatography on silica gel.

Step 2: Esterification to Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-
carboxylate

 Dissolve the product from Step 1 in an excess of ethanol.

e Add a catalytic amount of a strong acid (e.g., sulfuric acid).

o Reflux the mixture for several hours.

» Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate
solution).

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

» Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the final product by recrystallization or column chromatography.
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Step 1: Oxazolidine Ring Formation

3,5-Dichlorobenzoyl Chloride Amino Alcohol
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Caption: General Synthesis of Racemic Chlozolinate.

Enantioselective Synthesis of (R)-(-)-Chlozolinate
An asymmetric synthesis of (R)-(-)-chlozolinate has been reported, utilizing an enzymatic
asymmetrization step.[5]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-(-)-Chlozolinate (Key Steps)

This protocol is a summary of the key steps described by Guanti et al. (2001) and may require
optimization.

» Enzymatic Hydrolysis: A prochiral disubstituted malonate is subjected to enzymatic
hydrolysis using horse liver acetone powder (HLAP) to selectively hydrolyze one of the ester
groups, creating a chiral monoester.
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e Functional Group Transformations: The resulting chiral monoester undergoes a series of
chemical transformations to introduce the necessary functional groups for cyclization.

e Cyclization: The modified chiral intermediate is then cyclized to form the oxazolidine-2,4-
dione ring system with the desired (R)-configuration at the C5 stereocenter.

o Final Esterification: The final step involves the esterification of the carboxylic acid to yield
(R)-(-)-chlozolinate.

Chiral Separation of Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a
common and effective method for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of Chlozolinate Enantiomers (General
Method)

Note: The optimal conditions will depend on the specific chiral column and HPLC system used.

» Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as one
coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is often
effective for separating this class of compounds.

o Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of
a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or
ethanol). The ratio of these solvents is a critical parameter for achieving good separation and
should be optimized.

o Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is typically used.

o Detection: UV detection at a wavelength where chlozolinate exhibits strong absorbance
(e.g., around 254 nm) is suitable.

« Injection Volume and Concentration: A small injection volume (e.g., 5-20 uL) of a dilute
solution of racemic chlozolinate in the mobile phase should be used.
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Caption: Chiral HPLC Separation Workflow.

Biological Activity and Stereoisomerism

Chlozolinate is a protective and curative fungicide that acts by inhibiting osmaotic signal
transduction.[2] It is primarily effective against fungal pathogens such as Botrytis spp. and
Sclerotinia spp..[2]

A critical aspect of modern pesticide research is the evaluation of the biological activity of
individual stereoisomers. Often, one enantiomer exhibits significantly higher desired activity
(the eutomer), while the other may be less active or inactive (the distomer), or even contribute
to off-target toxicity.

While it is well-established that the biological activity of many chiral pesticides is
enantioselective, specific, publicly available, peer-reviewed studies detailing a direct
comparison of the fungicidal efficacy of the (R)- and (S)-enantiomers of chlozolinate against
key plant pathogens were not identified at the time of this review. The development of an
enantioselective synthesis for (R)-(-)-chlozolinate was motivated by the need to evaluate such
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differences, suggesting that this is a recognized area of importance.[5] The lack of published
comparative data highlights a significant knowledge gap in the understanding of this fungicide.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and
stereoisomerism of the fungicide chlozolinate. The presence of a single chiral center results in
two enantiomers, with commercial products being racemic mixtures. While methods for the
synthesis of the racemate and an enantioselective route to the (R)-isomer have been
established, a significant gap exists in the public domain regarding the comparative biological
activity of the individual (R)- and (S)-enantiomers. Further research to elucidate the specific
fungicidal efficacy of each stereoisomer is essential for a complete understanding of
chlozolinate's mode of action and for the potential development of more refined and effective
fungicidal products. Such studies would align with the broader trend in agrochemical research
towards the use of single, more active isomers to reduce environmental load and improve
efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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